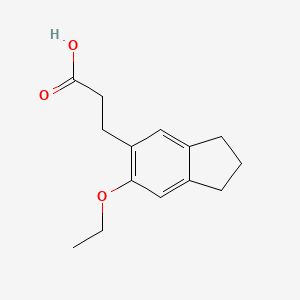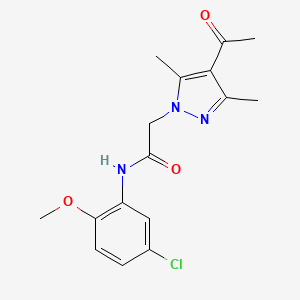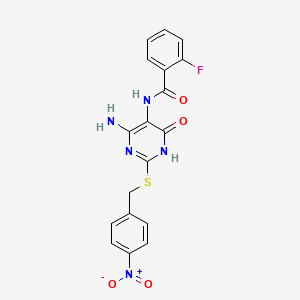![molecular formula C22H29FN4O B2822261 N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide CAS No. 946243-69-2](/img/structure/B2822261.png)
N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound has not been extensively studied. It is a synthetic molecule of the benzhydryl class . Benzhydryl compounds are comprised of two benzene rings attached to a single carbon molecule . N-methylbisfluoromodafinil contains a fluorine group bound to each benzene ring at R 4 .Molecular Structure Analysis
The compound is classified as a sulphinyl benzhydryl molecule, as it also contains a sulphinyl group, a sulfur molecule double-bonded to an oxygen molecule, attached to the carbon of the benzhydryl group . From this sulfur group at R 2, an acetamide group is bound at its free carbon through a carbonyl group to an amine group . This terminal amine group is N-substituted with a methyl chain .Chemical Reactions Analysis
The chemical reactions involving this compound have not been extensively studied. It is structurally similar to other benzhydryl stimulants modafinil and fluorafinil . It is the bis-fluoro-N-methyl analog of modafinil .Physical and Chemical Properties Analysis
The compound has a molecular weight of 178.23100 . It has a density of 1.11g/cm3 . The boiling point is 366.7ºC at 760 mmHg . The flash point is 175.6ºC .Scientific Research Applications
Antiallergy Activity
A series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides, structurally related to the compound of interest, was synthesized and evaluated for antiallergy activity. These derivatives demonstrated activity in the passive foot anaphylaxis (PFA) assay, an IgE-mediated model useful in detecting compounds with antiallergic activity, though no derivative showed activity in the guinea pig anaphylaxis (GPA) assay at a 10 mg/kg dosage. One analogue in particular had a notable IC50 of 310 nM for inhibiting tritiated mepyramine binding to H1 histaminic receptors isolated from guinea pig cerebral cortex, indicating potential as antiallergic agents (Walsh et al., 1990).
Antimicrobial and Cytotoxic Activities
Compounds isolated from the marine actinobacterium Streptomyces sp., including N-[2-(4-hydroxy-phenyl)ethyl]acetamide, were studied for their chemical structures and cytotoxic activities. These compounds showed cytotoxic activities estimated from their effects on sperm and eggs of the sea urchin Strongylocentrotus intermedius, revealing their potential in antimicrobial and cytotoxic applications (Sobolevskaya et al., 2007).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O/c1-17(28)24-16-22(18-4-8-20(9-5-18)25(2)3)27-14-12-26(13-15-27)21-10-6-19(23)7-11-21/h4-11,22H,12-16H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLINTGKJMGAHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2822179.png)
![Methyl 5-[(4-propylphenoxy)methyl]-2-furoate](/img/structure/B2822180.png)



![4-[(4-Ethylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2822185.png)


![methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2822192.png)

![3-Chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2822195.png)


![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2822201.png)
